4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile
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Overview
Description
4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of a cyclizing agent such as sodium metabisulfite . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid to achieve the desired product.
Chemical Reactions Analysis
4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:
2-(4-aminophenyl)-5-aminobenzoxazole: Known for its antimicrobial properties.
6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: Studied for its antimicrobial activity against various bacterial strains.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H12N6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile |
InChI |
InChI=1S/C22H12N6/c23-11-13-1-5-15(6-2-13)21-25-17-9-19-20(10-18(17)26-21)28-22(27-19)16-7-3-14(12-24)4-8-16/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
LMCHHBFNHZYAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=CC4=C(C=C3N2)NC(=N4)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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